N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1H-1,2,4-triazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of heterocyclic compounds similar to N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1H-1,2,4-triazole-3-carboxamide involves reactions of certain precursors like 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with carboxylic acid derivatives, which have been characterized by various spectral studies including NMR, FT-IR, and LC-MS. These compounds exhibit antibacterial and antifungal activities, indicating their potential in pharmaceutical applications (Patel & Patel, 2015).
Applications De Recherche Scientifique
Synthesis and Characterization
Research has been conducted on synthesizing heterocyclic compounds related to N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1H-1,2,4-triazole-3-carboxamide, demonstrating innovative approaches in the development of novel compounds with potential biological activities. Studies detail the synthesis processes, employing various chemical reactions to create compounds characterized by elemental analysis, NMR, FT-IR, and LC-MS spectral studies. These efforts highlight the structural diversity achievable through synthetic chemistry in the context of heterocyclic compounds, providing a foundation for further exploration of their biological applications (Patel & Patel, 2015).
Antimicrobial Activities
Several studies have reported on the antimicrobial properties of derivatives of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1H-1,2,4-triazole-3-carboxamide. These compounds have been tested against a variety of gram-positive and gram-negative bacteria, as well as various fungi, showcasing moderate to good inhibition. This research contributes to the ongoing search for new antimicrobial agents in the face of rising antibiotic resistance, indicating the potential of such compounds in developing novel therapeutic agents (Gilani et al., 2011).
Anticancer Potential
The exploration of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1H-1,2,4-triazole-3-carboxamide derivatives extends into anticancer research, with studies synthesizing and evaluating compounds for their in vitro anticancer activity against various human cancer cell lines. These investigations have identified compounds exhibiting promising anticancer activity, highlighting the potential therapeutic applications of these compounds in oncology. The structure-activity relationships derived from these studies provide insights into designing more effective anticancer agents (Tiwari et al., 2017).
Propriétés
IUPAC Name |
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1H-1,2,4-triazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N6OS/c1-5-2-3-6-8(16-18-15-6)7(5)13-10(17)9-11-4-12-14-9/h2-4H,1H3,(H,13,17)(H,11,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQXAQAFWPRZKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3=NC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1H-1,2,4-triazole-3-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.